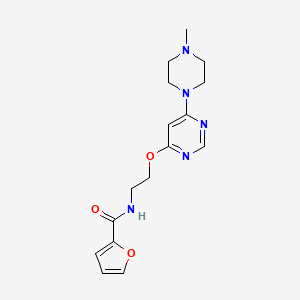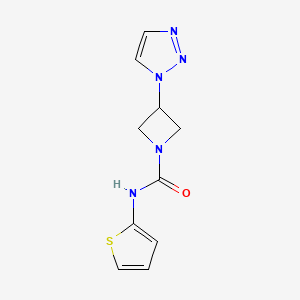![molecular formula C19H24N4O2S B2577366 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone CAS No. 477762-16-6](/img/structure/B2577366.png)
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone is a synthetic organic compound characterized by its complex molecular structure It features both heterocyclic and hydroxy functional groups, which lend themselves to a variety of chemical interactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone typically involves multi-step organic reactions. One common approach is as follows:
Step 1: Pyrrole Formation
Reactants: 2,5-dimethylpyrrole
Reaction Conditions: Acidic or basic catalysts at elevated temperatures
Reaction Type: Electrophilic aromatic substitution
Step 2: Thiophene Integration
Reactants: 2-thiophene carboxaldehyde
Reaction Conditions: Reflux with pyrrole under an inert atmosphere
Reaction Type: Aldol condensation
Step 3: Pyrazole Formation
Reactants: Hydrazine derivatives
Reaction Conditions: Heating under reflux with ethanol as a solvent
Reaction Type: Cyclization reaction
Step 4: Amination and Hydroxylation
Reactants: Various amine groups and appropriate hydroxylating agents
Reaction Conditions: Room temperature to slightly elevated temperatures
Reaction Type: Nucleophilic substitution and oxidative hydroxylation
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic routes with adjustments to ensure efficiency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using more robust catalysts, and implementing continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like KMnO4 or CrO3.
Reduction: Formation of alcohols and amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: Reactions involving halogenation, alkylation, and acylation using reagents like Cl2, CH3I, and acetyl chloride respectively.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 under acidic or basic conditions
Reduction: LiAlH4, NaBH4 in anhydrous conditions
Substitution: Halogenating agents (e.g., Cl2), alkylating agents (e.g., CH3I), acylating agents (e.g., acetyl chloride)
Major Products Formed
Oxidation Products: Ketones and aldehydes
Reduction Products: Alcohols and primary or secondary amines
Substitution Products: Halogenated, alkylated, or acylated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules and functional materials.
Biology
In biological research, it is used to study biochemical pathways and as a probe for understanding the interactions with various biomolecules.
Medicine
In medicine, potential applications include its use as a pharmacophore in drug design and development. Its unique structural features make it a candidate for therapeutic agents targeting specific diseases.
Industry
In industrial applications, it may be used in the development of specialty chemicals, coatings, and as a catalyst or catalyst precursor.
Mécanisme D'action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, altering their function or activity. Its heterocyclic components and functional groups facilitate binding to these targets, impacting biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-5-amine
5-hydroxy-3-hexanone derivatives
Uniqueness
5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone stands out due to its unique combination of pyrrole, thiophene, and pyrazole rings. This structure provides a distinctive set of properties and reactivity patterns compared to its analogs, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
5-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]amino]-5-hydroxyhexan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-5-14(24)11-19(4,25)20-17-10-15(21-22-17)18-16(8-9-26-18)23-12(2)6-7-13(23)3/h6-10,25H,5,11H2,1-4H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDKYNHSPCDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)



![3-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2577294.png)
![2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2577295.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)
![butyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2577298.png)




